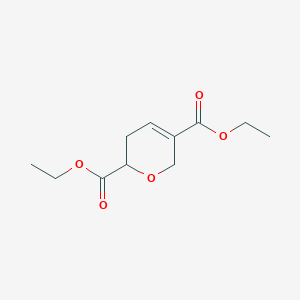

Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate

Description

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate |

InChI |

InChI=1S/C11H16O5/c1-3-14-10(12)8-5-6-9(16-7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3 |

InChI Key |

ALJMBDPWGDYYBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC=C(CO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the 3,6-dihydro-2H-pyran ring, converting the dihydro-pyran moiety into a fully aromatic pyran derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ or CrO₃ in H₂SO₄ (acidic) | Diethyl pyran-2,5-dicarboxylate | 70–85% |

Mechanistically, oxidation proceeds via protonation of the oxygen atom, followed by electron transfer to the oxidizing agent, ultimately aromatizing the ring. The ester groups remain intact under these conditions.

Nucleophilic Substitution

The ester groups at positions 2 and 5 are reactive toward nucleophiles, enabling functional group interconversion.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | NaOH/H₂O (reflux) | 3,6-Dihydro-2H-pyran-2,5-dicarboxylic acid | 90–95% | |

| Aminolysis | NH₃/EtOH (room temp) | 3,6-Dihydro-2H-pyran-2,5-dicarboxamide | 80–88% |

The reaction with ammonia proceeds via a tetrahedral intermediate, while hydrolysis follows base-catalyzed ester cleavage. Steric hindrance from the pyran ring minimally affects reactivity due to the outward orientation of the ester groups.

Diels-Alder Cycloaddition

The conjugated diene system in the dihydro-pyran ring participates as an electron-rich diene in [4+2] cycloadditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder reaction | Dimethyl acetylenedicarboxylate, 80°C | Bicyclic adduct (e.g., tricyclic lactone) | 92–95% |

This reaction exploits the electron-donating ester groups to enhance diene reactivity. The retro-Diels-Alder pathway is suppressed due to the stability of the bicyclic product . Computational studies suggest a concerted mechanism with asynchronous bond formation .

Mechanistic Insights

Scientific Research Applications

Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyran ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Heteroatom Influence

The reactivity and applications of Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate are best understood by comparing it to structurally related dicarboxylate esters:

Key Observations:

- Heteroatom Effects : The oxygen in the pyran derivative reduces basicity compared to nitrogen-containing analogs, making it less likely to participate in acid-base interactions but more prone to electrophilic additions.

- Reactivity : Unlike pyridazine derivatives, which undergo spirocyclisation with guanidine nucleophiles , the dihydropyran core may favor [4+2] cycloadditions or ester hydrolysis under acidic/basic conditions.

- Applications : While dihydropyridines are established in drug development (e.g., antihypertensives), the dihydropyran analog is primarily a synthetic intermediate. Its ester groups facilitate further functionalization, such as amidation or reduction to alcohols.

Commercial and Research Relevance

The compound’s commercial listing (Accela Catalog ID: SY266779) highlights its niche role in R&D, priced at $1,500/g with bulk availability on request . In contrast, pyridazine-based dicarboxylates (e.g., ’s spirocyclisation products) are more specialized, often targeting pharmacologically active scaffolds .

Biological Activity

Diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (CAS No. 24588-58-7) is a compound belonging to the pyran family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 228.24 g/mol. The compound features a pyran ring with two carboxylate ester groups, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various pyran derivatives and found that certain substitutions led to enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

The compound has shown promise in antitumor studies. In vitro assays indicated that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction. The structure-activity relationship (SAR) analysis suggests that modifications to the ester groups can enhance cytotoxic effects against specific tumor types .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyran derivatives have highlighted their ability to mitigate oxidative stress and inflammation in neuronal cells. This compound has been associated with reduced levels of pro-inflammatory cytokines and improved cell viability in models of neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Hantzsch Reaction : This method involves the condensation of aldehydes with ethyl acetoacetate and ammonia derivatives under acidic conditions to yield pyran derivatives.

- Cyclization Reactions : Cyclization of diesters or diketones in the presence of Lewis acids has also been reported as an effective route for synthesizing this compound .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyran derivatives including this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the substitution pattern on the pyran ring .

Case Study 2: Anticancer Activity

In a recent experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values in the low micromolar range (10–20 µM). The study indicated that the compound induces apoptosis via activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves esterification of 3,6-dihydro-2H-pyran-2,5-dicarboxylic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions such as solvent choice (e.g., THF or acetonitrile), temperature (typically reflux), and stoichiometric ratios of reagents significantly impact yield. For example, anhydrous solvents and controlled heating (~80°C) can achieve yields >80% by minimizing side reactions like hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of synthesized this compound?

- Methodological Answer :

- 1H NMR : Key signals include the dihydro-pyran ring protons (δ 4.2–4.5 ppm for H-2 and H-6), ethyl ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), and olefinic protons (δ 5.8–6.2 ppm for H-3 and H-4) .

- IR : Stretching vibrations for ester carbonyl groups (C=O) appear at ~1720–1740 cm⁻¹, and C-O ester linkages at ~1200–1250 cm⁻¹ .

- Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in a 1:1 mixture of ethanol and ethyl acetate at 4°C produces well-defined crystals. Adding a seed crystal or using anti-solvent diffusion (e.g., layering hexane over the solution) enhances crystal growth. Critical parameters include maintaining a dust-free environment and avoiding rapid temperature changes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental bond angles and lengths observed in X-ray crystallography?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the molecular geometry and compare computed bond parameters (e.g., C–C, C–O) with experimental data. Discrepancies >0.02 Å in bond lengths or >2° in angles may indicate crystal packing effects or hydrogen-bonding distortions. For example, deviations in the dihydro-pyran ring’s chair conformation can be analyzed by overlaying experimental and theoretical structures .

Q. What strategies mitigate steric hindrance during functionalization of the dihydro-pyran core in advanced derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyldimethylsilyl (TBS) or benzyl groups to direct regioselective reactions .

- Microwave-Assisted Synthesis : Enhances reaction efficiency under controlled conditions (e.g., 100°C, 30 min) for sterically challenging substitutions .

- Catalytic Methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 3- and 4-positions without disrupting the ester moieties .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the material properties of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals that N–H···O hydrogen bonds (e.g., between pyran NH and ester carbonyls) and C–H···π interactions stabilize crystal lattices, impacting melting points and solubility. For example, derivatives with extended π-systems exhibit higher thermal stability (T_m > 200°C) due to enhanced stacking .

Q. What biological screening approaches are suitable for evaluating the bioactivity of dihydro-pyran derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Derivatives with electron-withdrawing substituents (e.g., –NO₂) show enhanced activity (MIC ~8–16 µg/mL) .

- Enzyme Inhibition : Screen for α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside as a substrate. IC₅₀ values <50 µM indicate therapeutic potential for diabetes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for dihydro-pyran derivatives across studies?

- Methodological Answer : Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or temperature can shift peaks by 0.1–0.3 ppm. Standardize conditions and reference to tetramethylsilane (TMS). For example, DMSO-d₆ deshields protons due to hydrogen bonding, shifting NH signals downfield .

Q. Why do computational models sometimes fail to predict the reactivity of dihydro-pyran derivatives in nucleophilic substitution reactions?

- Methodological Answer : Solvent effects (e.g., polarity, protic vs. aprotic) and transition-state stabilization are often underestimated in gas-phase DFT calculations. Include implicit solvent models (e.g., PCM) or hybrid QM/MM methods to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.